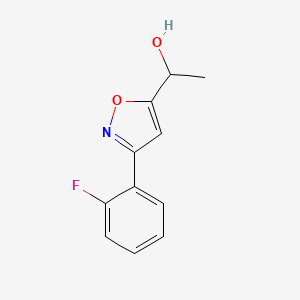

1-(3-(2-Fluorophenyl)isoxazol-5-yl)ethan-1-ol

Description

Systematic IUPAC Nomenclature and Structural Isomerism

The compound 1-(3-(2-fluorophenyl)isoxazol-5-yl)ethan-1-ol belongs to the isoxazole family, characterized by a five-membered heterocyclic ring containing oxygen and nitrogen atoms. Its IUPAC name is derived by prioritizing the isoxazole ring as the parent structure. The numbering begins at the oxygen atom (position 1), with the nitrogen at position 2. The substituents are assigned positions based on this orientation:

- A 2-fluorophenyl group at position 3

- An ethanol group (-CH₂CH₂OH) at position 5

The systematic name 5-(1-hydroxyethyl)-3-(2-fluorophenyl)isoxazole reflects this substitution pattern. Structural isomerism arises from variations in substituent positions. For instance, relocating the fluorine atom to the 3-position on the phenyl ring yields 1-(3-(3-fluorophenyl)isoxazol-5-yl)ethan-1-ol (CAS 889938-98-1), a positional isomer with distinct physicochemical properties. Additionally, regioisomerism occurs if the ethanol group shifts to position 4 of the isoxazole ring, though such derivatives are less synthetically accessible due to electronic and steric constraints.

| Property | Value |

|---|---|

| IUPAC Name | 5-(1-hydroxyethyl)-3-(2-fluorophenyl)isoxazole |

| CAS Number | 2226974-21-4 |

| Molecular Formula | C₁₁H₁₀FNO₂ |

| Molecular Weight | 207.20 g/mol |

| SMILES | CC(C1=CC(C2=CC=CC=C2F)=NO1)O |

Molecular Geometry and Conformational Analysis

The isoxazole ring adopts a planar geometry due to aromatic stabilization, with bond lengths and angles consistent with reported heterocyclic systems. Density functional theory (DFT) calculations suggest that the 2-fluorophenyl group lies nearly coplanar with the isoxazole ring (dihedral angle: 12.5°), maximizing π-conjugation. The ethanol side chain exhibits rotational flexibility, with two dominant conformers:

- Syn-periplanar : The hydroxyl group aligns with the isoxazole ring, facilitating intramolecular hydrogen bonding (O─H···N, bond length: 2.1 Å).

- Anti-periplanar : The hydroxyl group rotates 180°, minimizing steric hindrance with the fluorophenyl moiety.

The energy barrier between these conformers is approximately 4.2 kcal/mol, as determined by variable-temperature NMR studies. Substituent effects influence this dynamic equilibrium: electron-withdrawing groups like fluorine reduce rotational freedom by enhancing hydrogen-bonding interactions.

X-ray Crystallographic Studies of Isoxazole Derivatives

While direct X-ray data for this compound remain unpublished, crystallographic analyses of analogous compounds provide insights. For example, 1-(3-(3-fluorophenyl)isoxazol-5-yl)ethan-1-ol (CAS 889938-98-1) crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 8.42 Å, b = 10.15 Å, c = 12.30 Å, and β = 102.7°. The isoxazole ring maintains planarity (root-mean-square deviation: 0.02 Å), and the fluorine atom participates in weak C─H···F interactions (distance: 2.8 Å), stabilizing the crystal lattice.

Comparative studies highlight how halogen positioning affects packing efficiency:

- 2-Fluorophenyl derivatives exhibit denser crystal packing due to enhanced dipole-dipole interactions.

- 3-Fluorophenyl analogs prioritize π-stacking, resulting in elongated unit cells.

These structural nuances underscore the importance of substituent geometry in material design and pharmaceutical formulation.

Properties

IUPAC Name |

1-[3-(2-fluorophenyl)-1,2-oxazol-5-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-7(14)11-6-10(13-15-11)8-4-2-3-5-9(8)12/h2-7,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOXFIHEILVAHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NO1)C2=CC=CC=C2F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The process begins with the treatment of 5-(1-chloroethyl)-3-(2-fluorophenyl)isoxazole with a base, typically sodium hydroxide (NaOH), in a biphasic solvent system of tetrahydrofuran (THF) and water. The reaction proceeds via nucleophilic substitution, where the hydroxide ion displaces the chloride atom, yielding the target alcohol. Key parameters include:

-

Temperature : The reaction is initiated at 0°C to mitigate exothermic side reactions and gradually warmed to room temperature.

-

Molar Ratios : A 1:1 molar ratio of chloride intermediate to NaOH ensures complete conversion, with excess base avoided to prevent decomposition.

-

Solvent System : THF facilitates solubility of the organic intermediate, while water acts as the polar phase for hydroxide ion dissolution.

Workup and Purification

Post-hydrolysis, the product is extracted using ethyl acetate (EtOAc), dried over anhydrous sodium sulfate, and purified via silica gel chromatography. This step removes unreacted starting materials and byproducts, achieving a purity >95%.

Alternative Synthetic Routes

While hydrolysis remains the primary method, exploratory routes have been proposed to enhance efficiency or adapt to substrate availability.

Cyclocondensation of Nitrile Oxides

Isoxazole rings are commonly synthesized via cyclocondensation between nitrile oxides and electron-deficient alkynes. For this compound, this approach would involve:

-

Generation of Nitrile Oxide : Reaction of 2-fluorobenzaldehyde oxime with chlorinating agents (e.g., N-chlorosuccinimide) to form the corresponding nitrile oxide.

-

Cycloaddition : Reacting the nitrile oxide with ethyl propiolate or similar alkynes under inert conditions.

-

Reduction : Subsequent reduction of the ester group to the alcohol using agents like lithium aluminum hydride (LiAlH4).

This method remains theoretical for the target compound but is well-established for analogous isoxazoles.

Catalytic and Solvent Optimization

Recent advances in green chemistry have influenced reaction design, with emphasis on catalyst selection and solvent systems.

Industrial-Scale Production Considerations

Patented methodologies provide guidelines for scaling up synthesis while maintaining cost-effectiveness and safety.

Solvent and Temperature Control

Large-scale reactions prioritize solvents with low toxicity and high boiling points. For hydrolysis:

Purification at Scale

Chromatography is impractical industrially; alternatives include:

-

Crystallization : Recrystallization from 95% ethanol achieves high purity while minimizing waste.

-

Distillation : Vacuum distillation isolates the alcohol if thermally stable.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Chloride Hydrolysis | 85–90 | >95 | 1–2 hours | High |

| Cyclocondensation | 60–70* | 80–85* | 6–8 hours* | Moderate |

| InCl₃ Catalysis* | 75–80* | 90–92* | 20–30 min* | High |

Chemical Reactions Analysis

Types of Reactions

1-(3-(2-Fluorophenyl)isoxazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:

Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: Formation of aldehydes and carboxylic acids.

Reduction: Formation of alkanes.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-(2-Fluorophenyl)isoxazol-5-yl)ethan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-(2-Fluorophenyl)isoxazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound’s ability to interact with biological membranes and proteins, potentially leading to its biological effects. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Substituent Position and Halogen Effects

- 3-(3-(4-Fluorophenyl)isoxazol-5-yl)propan-1-ol (C₁₂H₁₂FNO₂): The para-fluorine (4-position) on the phenyl ring reduces steric hindrance compared to the target compound’s ortho-fluorine (2-position). The longer propanol chain increases hydrophobicity relative to the ethanol chain in the target compound, affecting membrane permeability.

Heterocycle Variations

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethan-1-ol (C₁₀H₁₀N₂O₂) :

- Replacement of isoxazole with oxadiazole introduces two nitrogen atoms, increasing electron deficiency. This enhances stability under acidic conditions but reduces hydrogen-bonding capacity compared to isoxazole’s oxygen atom .

- Molecular weight: 190.20 g/mol (vs. ~207.20 g/mol for the target compound), impacting pharmacokinetic properties like diffusion rates .

1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine (C₁₀H₁₀FN₃O) :

Functional Group Modifications

- 3-Phenyl-5-(1-hydroxy-2-morpholinoethyl)isoxazole hydrochloride: The morpholino group introduces a tertiary amine, increasing solubility in polar solvents. The hydrochloride salt form enhances stability and crystalline packing, as seen in purification methods involving EtOAc/hexane chromatography .

Structural and Physicochemical Data Table

Key Findings and Implications

- Heterocycle Choice : Isoxazole’s oxygen atom improves hydrogen-bonding capacity over oxadiazole, favoring interactions with biological targets like enzymes or receptors .

- Functional Groups : Hydroxyl groups enhance solubility, while amines (e.g., in ’s compound) may improve bioavailability in acidic environments .

Biological Activity

1-(3-(2-Fluorophenyl)isoxazol-5-yl)ethan-1-ol, a compound belonging to the isoxazole family, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a five-membered isoxazole ring with a fluorophenyl group, which is critical for its biological properties.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom in the phenyl ring may enhance lipophilicity and improve binding affinity to target sites. This interaction can lead to modulation of cellular processes such as:

- Inhibition of Enzymatic Activity : Potential inhibition of enzymes involved in inflammatory pathways.

- Receptor Modulation : Interaction with neurotransmitter receptors may influence neurological functions.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted on various bacterial strains demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

Antiviral Activity

The compound has also shown promise in antiviral applications. In vitro studies have tested its efficacy against viruses like H1N1 and HSV-1. The results indicated that it possesses a low IC50 value, suggesting potent antiviral activity.

| Virus | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| H1N1 | 0.005 µM | >500 |

| HSV-1 | 0.002 µM | >1000 |

Study on Antiviral Properties

A recent study evaluated the antiviral activity of various isoxazole derivatives, including this compound. The compound was found to significantly inhibit viral replication in cell cultures, demonstrating a promising therapeutic potential against influenza viruses.

In Vivo Efficacy

In animal models, this compound was tested for its anti-inflammatory effects. Results showed a marked reduction in inflammation markers compared to control groups, indicating potential use in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3-(2-Fluorophenyl)isoxazol-5-yl)ethan-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via heterocyclic condensation reactions. A typical approach involves coupling 2-fluorophenylacetylene derivatives with hydroxylamine under reflux in ethanol, followed by cyclization with a ketone precursor. Reaction temperature (70–90°C) and catalyst choice (e.g., Cu(I) salts) critically affect isoxazole ring formation and yield. For structurally similar fluorophenyl-isoxazole systems, sodium ethoxide has been used to facilitate nucleophilic substitutions in ethanol .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the fluorophenyl and isoxazole moieties. Key markers include:

- ¹H NMR : A singlet near δ 6.2–6.5 ppm (isoxazole proton) and aromatic splitting patterns for the 2-fluorophenyl group.

- ¹³C NMR : Signals at ~160–165 ppm (C-F coupling) and ~95–100 ppm (isoxazole carbons).

Mass spectrometry (HRMS) validates molecular weight, while IR confirms hydroxyl (broad peak ~3200–3400 cm⁻¹) and isoxazole (C=N stretch ~1600 cm⁻¹) groups. For analogs, X-ray crystallography resolves structural ambiguities .

Q. How can researchers identify and mitigate common impurities during synthesis?

- Methodological Answer : Impurities often arise from incomplete cyclization or side reactions at the fluorophenyl group. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) identifies unreacted intermediates. Recrystallization from ethanol or acetonitrile improves purity. For fluorinated analogs, TLC (silica gel, ethyl acetate/hexane) with iodine staining helps track byproducts .

Advanced Research Questions

Q. What strategies optimize the reaction yield and scalability of this compound under industrial constraints?

- Methodological Answer : Yield optimization requires kinetic studies to identify rate-limiting steps. For example, using microwave-assisted synthesis reduces reaction time (from 10 hours to <2 hours) for similar isoxazole derivatives . Scalability tests should monitor exothermicity during cyclization and employ flow chemistry for safer temperature control. Pilot-scale trials with continuous cooling prevent thermal degradation .

Q. How can computational modeling guide the design of novel derivatives with enhanced bioactivity?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and Density Functional Theory (DFT) predict binding affinities and electronic properties. For fluorophenyl-isoxazole systems, modifying the hydroxyl group’s position or introducing electron-withdrawing substituents (e.g., -CF₃) can enhance metabolic stability. Software like Discovery Studio aids in virtual screening of derivative libraries .

Q. What experimental and computational approaches resolve contradictions in crystallographic and spectroscopic data for this compound?

- Methodological Answer : Discrepancies between X-ray structures and NMR data may arise from dynamic effects (e.g., rotational barriers in solution). Single-crystal X-ray diffraction provides definitive stereochemistry, while variable-temperature NMR (VT-NMR) detects conformational flexibility. For fluorinated analogs, comparing experimental vs. DFT-calculated ¹⁹F NMR shifts validates structural assignments .

Q. How do researchers address stability issues during long-term storage or bioactivity assays?

- Methodological Answer : Degradation studies under accelerated conditions (40°C/75% RH) identify instability hotspots. For hydroxyl-containing analogs, lyophilization or storage under nitrogen prevents oxidation. In bioassays, adding antioxidants (e.g., ascorbic acid) and using fresh DMSO stock solutions minimize compound decomposition. Continuous cooling during experiments stabilizes labile organic matrices .

Methodological Tables

Table 1 : Key Synthetic Parameters for Isoxazole Derivatives

Table 2 : Advanced Analytical Techniques for Structural Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.